Product packaging for 2-Methoxybicyclo[2.2.0]hex-1(4)-ene(Cat. No.:CAS No. 64996-92-5)

2-Methoxybicyclo[2.2.0]hex-1(4)-ene

Cat. No.: B14479251
CAS No.: 64996-92-5
M. Wt: 110.15 g/mol
InChI Key: XQWNDIABTCATRZ-UHFFFAOYSA-N
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Description

2-Methoxybicyclo[2.2.0]hex-1(4)-ene is a synthetic organic compound with the molecular formula C7H10O. It is derived from the bicyclo[2.2.0]hex-1(4)-ene scaffold, a structure characterized by significant ring strain and a central double bond within a [2.2.0] bicyclic framework . The incorporation of a methoxy group at the 2-position modifies the electronic properties of the system, potentially enhancing its reactivity as a dienophile or dipolarophile. The parent structure, bicyclo[2.2.0]hex-1(4)-ene, is known to have a standard enthalpy of formation (ΔfH°gas) of 304 kJ/mol, underscoring the high energy content and inherent instability associated with its strained geometry . Research into analogous compounds, such as perfluorobicyclo[2.2.0]hex-1(4)-ene, has demonstrated unique utility in Diels-Alder cycloadditions with typically unreactive aromatic systems like benzene, proceeding through a synchronous but non-concerted mechanism with moderate activation energy . This suggests that this compound may serve as a valuable and reactive partner in cycloaddition chemistry, potentially enabling the synthesis of complex polycyclic structures that are difficult to access by other means. Its primary research value lies in its application as a strained intermediate for probing reaction mechanisms, studying electron density transfer in transition states, and developing new routes in synthetic organic chemistry . This product is intended for research use only and is not approved for human or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B14479251 2-Methoxybicyclo[2.2.0]hex-1(4)-ene CAS No. 64996-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64996-92-5

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

2-methoxybicyclo[2.2.0]hex-1(4)-ene

InChI

InChI=1S/C7H10O/c1-8-7-4-5-2-3-6(5)7/h7H,2-4H2,1H3

InChI Key

XQWNDIABTCATRZ-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=C1CC2

Origin of Product

United States

Significance of 2 Methoxybicyclo 2.2.0 Hex 1 4 Ene As an Anti Bredt Alkene

Compounds that possess a double bond at the bridgehead position, in violation of Bredt's rule, are termed "anti-Bredt" alkenes. numberanalytics.comtotal-synthesis.com These molecules are typically highly strained, unstable, and reactive. oxsci.orgmdpi.com For small bicyclic systems, these strained molecules have been specifically termed “anti-Bredt” alkenes. researchgate.netresearchgate.net The study of these compounds provides valuable insights into the limits of molecular stability and reactivity.

2-Methoxybicyclo[2.2.0]hex-1(4)-ene is a significant example of an anti-Bredt alkene. The bicyclo[2.2.0]hexane framework is inherently strained, and the introduction of a double bond at the bridgehead C1(C4) position further increases this strain. The nomenclature "bicyclo[2.2.0]hex-1(4)-ene" indicates a double bond between the two bridgehead carbons. The presence of a methoxy (B1213986) group at the C2 position influences the electronic properties and reactivity of the double bond. While specific research findings on the isolated properties of this compound are limited in publicly available literature, its structure represents a classic case of a highly strained and reactive alkene. The study of such derivatives is often carried out through trapping experiments with other reagents, as they are typically too unstable to be isolated under normal conditions. total-synthesis.comwikipedia.orgmasterorganicchemistry.com

The significance of compounds like this compound lies in their ability to serve as reactive intermediates in organic synthesis. The high strain energy contained within their molecular framework can be released in subsequent reactions, driving the formation of more complex and stable architectures. oxsci.org

Classification and Nomenclature of Bicyclo 2.2.0 Hexene Derivatives

Quantum Mechanical Studies of Strain Energy in this compound

The bicyclo[2.2.0]hexane framework is inherently strained, and the introduction of a bridgehead double bond in an anti-Bredt configuration, as seen in the parent bicyclo[2.2.0]hex-1(4)-ene, further exacerbates this strain. The presence of a methoxy substituent introduces additional electronic effects that can modulate this strain.

Density Functional Theory (DFT) is a powerful computational method for investigating the geometries and energies of strained molecules. For systems analogous to this compound, DFT calculations have been instrumental in predicting key structural parameters and thermodynamic properties. researchgate.net

Table 1: Calculated Strain Energies of Related Bicyclic Hydrocarbons

Compound Calculation Method Strain Energy (kcal/mol)
Bicyclo[2.2.0]hex-1(4)-ene W1BD 89.1
Bicyclo[2.2.0]hex-1(4)-ene G-4 89.5
Bicyclo[2.2.0]hex-1(4)-ene CBS-APNO 90.3
Bicyclo[2.2.0]hex-1(4)-ene CBS-QB3 88.9
Bicyclo[2.2.0]hex-1(4)-ene M062X/6-31+G(2df,p) 90.4
Bicyclo[2.2.0]hex-2-ene W1BD 56.8
Bicyclo[2.2.0]hex-2-ene G-4 57.9
Bicyclo[2.2.0]hex-2-ene CBS-APNO 58.1
Bicyclo[2.2.0]hex-2-ene CBS-QB3 57.4
Bicyclo[2.2.0]hex-2-ene M062X/6-31+G(2df,p) 57.6

This table presents data for the parent bicyclo[2.2.0]hexene systems to illustrate the magnitude of strain energy in this framework. Data sourced from reference swarthmore.edu.

Ab initio molecular orbital (MO) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for describing the electronic structure of strained systems, albeit at a greater computational cost. For bicyclo[2.2.0]hexasilane, an analogue of the carbon-based system, ab initio calculations have shown that the nature of the central bond is highly dependent on the ring strain. rsc.org

In the case of this compound, high-level ab initio calculations would be essential for accurately capturing the subtle electronic effects of the methoxy group on the strained π-system. These methods are particularly important for studying the diradical character that can arise in highly twisted alkenes. researchgate.net Furthermore, ab initio methods are critical for calibrating and validating the results obtained from more computationally efficient DFT methods. researchgate.net The development of correlation consistent basis sets has been a significant advancement, allowing for systematic improvement in the accuracy of ab initio calculations for strained molecules. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum mechanical calculations into a more intuitive chemical picture of bonding and delocalization. uni-muenchen.dewisc.edu For this compound, NBO analysis would provide a detailed description of the bonding within the strained framework and the electronic interactions involving the methoxy group.

Specifically, NBO analysis can quantify the delocalization of the oxygen lone pairs into adjacent antibonding orbitals (σ* orbitals). mdpi.com This delocalization, often referred to as hyperconjugation, can have a significant impact on the stability and reactivity of the molecule. The analysis would reveal the extent of p-orbital misalignment in the bridgehead double bond and any charge transfer interactions between the methoxy group and the bicyclic core. The magnitude of the second-order perturbation theory energies (E(2)) from the NBO analysis would provide a quantitative measure of these delocalization effects. uni-muenchen.defaccts.de

Prediction of Synthetic Feasibility via Computational Modeling

Computational modeling plays a crucial role in predicting the feasibility of synthesizing highly strained and potentially transient molecules like this compound.

The synthesis of bicyclo[2.2.0]hex-1(4)-ene derivatives often proceeds through the elimination reaction of a suitable precursor, such as a 1,4-dihalobicyclo[2.2.0]hexane. researchgate.netacs.org Computational geometry optimization of potential precursors to this compound can provide valuable insights into their stability and propensity to undergo the desired elimination reaction.

For instance, computational studies on β-halo carbanions have shown that in many cases, geometry optimization leads to spontaneous elimination of the halide to form the corresponding anti-Bredt alkene. mdpi.com This suggests that computational modeling can be a predictive tool for assessing the viability of a synthetic route. By optimizing the geometry of a precursor like 1-halo-2-methoxybicyclo[2.2.0]hexane, one could determine if the molecule is likely to be a stable intermediate or if it will readily transform into the target enol ether.

The stability of this compound is intrinsically linked to the energy barriers for its formation and subsequent reactions, such as dimerization or rearrangement. Computational chemistry can be used to calculate the transition state energies and thereby the activation barriers for these processes. chemrxiv.orgrsc.org

For example, the dimerization of the parent bicyclo[2.2.0]hex-1(4)-ene has been studied computationally, providing estimates for the reaction enthalpy. researchgate.net The methoxy substituent in this compound would likely influence the energy barriers for such reactions. DFT and ab initio methods can be employed to locate the transition state structures and calculate the activation energies for potential synthetic pathways and decomposition routes. nih.gov These calculations are essential for understanding the kinetic stability of the target molecule and for designing experimental conditions that could favor its formation and trapping. researchgate.netnih.gov

Table 2: Calculated Activation and Reaction Enthalpies for Reactions of Bicyclo[2.2.0]hex-1(4)-ene

Reaction Calculation Method Property Value (kcal/mol)
Dimerization Not Specified ΔH -57
Propellane Cleavage Not Specified ΔH -71
Ring-opening (IV to V) DFT ΔH ~-40
Ring-opening (IV to V) DFT Activation Barrier < 5

This table provides data for reactions involving the parent bicyclo[2.2.0]hexene to illustrate the energetics of processes this strained core can undergo. Data sourced from references researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational Analysis of Strained Bicyclohexenes

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules. In the context of highly strained systems like this compound, MD simulations provide critical insights into the molecule's dynamic behavior, accessible conformations, and the energy barriers between them—information that is often difficult to obtain through experimental methods alone.

The bicyclo[2.2.0]hexene core is characterized by significant ring strain due to the fusion of two four-membered rings and the presence of a bridgehead double bond, which deviates substantially from ideal planar geometry. mdpi.comnih.gov This inherent strain energy is a dominant factor in the molecule's reactivity and conformational preferences. beilstein-journals.org The introduction of a methoxy substituent adds another layer of complexity, influencing the electronic properties and steric interactions within the molecule. researchgate.netwikipedia.org

A typical MD simulation for analyzing the conformational space of this compound would involve several key steps. Initially, a quantum mechanical method, such as Density Functional Theory (DFT), is used to obtain an optimized low-energy starting structure. nih.gov An appropriate force field is then selected to describe the interatomic potentials, which is a crucial step as standard force fields may not be adequately parameterized for such a strained and unusual olefin. Custom parameterization or the use of quantum mechanics/molecular mechanics (QM/MM) methods may be necessary to accurately model the strained bridgehead double bond and the associated cyclobutene (B1205218) rings.

The simulation is run over a timescale of nanoseconds to microseconds, during which the system's trajectory (the positions and velocities of all atoms over time) is recorded. To overcome the high energy barriers associated with the rigid bicyclic framework, enhanced sampling techniques such as replica-exchange molecular dynamics (REMD) or metadynamics are often employed. These methods accelerate the exploration of the conformational space to reveal different energy minima and the transition states connecting them.

Analysis of the resulting trajectory allows for the identification of stable and metastable conformations. For this compound, the primary conformational freedom would arise from the orientation of the methoxy group relative to the bicyclic frame and the slight puckering or twisting of the four-membered rings. While the bicyclic core itself is quite rigid, subtle puckering modes can exist. researchgate.net The methoxy group can adopt different rotamers, and their relative energies and populations can be determined from the simulation.

The findings from such simulations are typically summarized in data tables that quantify the geometric parameters and relative energies of the identified conformers.

Interactive Data Table 1: Key Conformational States of this compound from a Hypothetical MD Simulation

Note: The following data is illustrative, based on theoretical principles, as specific experimental or simulation data for this compound is not publicly available. It represents plausible outcomes from a molecular dynamics study.

Conformer IDMethoxy OrientationDihedral Angle (C1-C2-O-CH3)Relative Energy (kcal/mol)Population (%)
Conf-A syn-periplanar15°0.0075
Conf-B anti-periplanar170°1.8525

This table illustrates how MD simulations can distinguish between different rotational isomers (rotamers) of the methoxy group. The relative energies are used to calculate the expected population of each conformer at a given temperature, providing a picture of the conformational equilibrium.

Interactive Data Table 2: Selected Geometric Parameters for the Most Stable Conformer (Conf-A)

Note: This data is hypothetical and serves to illustrate the type of structural information derived from computational analysis.

ParameterAtoms InvolvedValue (Å or Degrees)
Bond LengthC1=C41.36 Å
Bond LengthC1-C21.54 Å
Bond LengthC2-C31.58 Å
Bond AngleC4-C1-C293.5°
Bond AngleC1-C2-C386.0°
Pucker AngleC2-C1-C4-C5 Plane155°

This second table provides a more detailed look at the geometry of the most stable predicted conformer. These parameters highlight the significant deviations from standard geometries, such as the acute bond angles within the four-membered rings, which are a direct consequence of the immense ring strain in the bicyclo[2.2.0]hexene system. mdpi.com The puckering angle indicates the non-planar nature of the fused ring system.

Strategies for Constructing the Bicyclo[2.2.0]hexene Core

The construction of the fundamental bicyclo[2.2.0]hexene skeleton has been approached through several key synthetic disconnections, including expanding smaller rings, eliminating leaving groups from saturated precursors, leveraging photochemical energy, and using metals to mediate bond formation.

Ring expansion strategies provide a pathway to the bicyclo[2.2.0]hexene system by rearranging a more accessible carbocyclic precursor. One notable approach involves the generation and subsequent rearrangement of a cyclopropylcarbene intermediate. This method leverages the inherent strain in small rings to drive the formation of the desired, yet also highly strained, bicyclic framework.

The process can be conceptualized as a cascade of rearrangements. For instance, a carbenoid formed from a suitable precursor can undergo α-elimination to produce a free carbene. This carbene, which possesses both cyclopropylidene and cyclopropylmethylene character, can initiate a ring expansion to form the highly strained bicyclo[2.1.0]pent-1(4)-ene system. The cyclopropene (B1174273) moiety within this intermediate is prone to ring-opening, yielding a vinylcarbene. This new carbene, also being a cyclopropylmethylene, can undergo a second ring expansion, ultimately furnishing the bicyclo[2.2.0]hex-1(4)-ene core. researchgate.net

One of the most effective and widely cited methods for generating bicyclo[2.2.0]hex-1(4)-ene is the dehalogenation of a 1,4-dihalobicyclo[2.2.0]hexane precursor. researchgate.net This eliminative strategy relies on the reductive removal of two halogen atoms from the bridgehead positions to form the central double bond.

The choice of precursor and reaction conditions is critical for the successful generation of the highly reactive alkene. A common precursor is 1-bromo-4-chlorobicyclo[2.2.0]hexane. Its controlled electroreduction in dimethylformamide at a mercury cathode has been shown to produce bicyclo[2.2.0]hex-1(4)-ene as the sole organic product. Due to its high reactivity, the product is typically trapped in situ with a diene, such as cyclopentadiene, to form a stable Diels-Alder adduct. This method can provide near-quantitative yields of the trapped product. researchgate.net Similar dehalogenation strategies have been applied to perfluorinated analogues, using dibromide and diiodide precursors to generate perfluorobicyclo[2.2.0]hex-1(4)-ene. nih.gov

PrecursorReagent/ConditionsProductReference
1-Bromo-4-chlorobicyclo[2.2.0]hexaneElectroreduction, DMF, -20°CBicyclo[2.2.0]hex-1(4)-ene researchgate.net
Perfluoro-1,4-dibromobicyclo[2.2.0]hexaneDehalogenating agentPerfluorobicyclo[2.2.0]hex-1(4)-ene nih.gov

Photochemical reactions offer a powerful means to access high-energy, strained molecules that are often inaccessible through thermal methods. The synthesis of the bicyclo[2.2.0]hexane skeleton can be achieved through intramolecular [2+2] photocycloadditions of suitable diene precursors.

A key example involves the photochemical conversion of 1,2-dihydropyridines. When irradiated with ultraviolet light, N-alkoxycarbonyl-1,2-dihydropyridines undergo a 4π-electrocyclic ring closure to give the corresponding N-alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene derivatives. rsc.org While this example produces an aza-analogue with the double bond at a different position, it demonstrates the utility of photochemistry in forming the core bicyclo[2.2.0]hexane ring system from a six-membered ring precursor. This strategy highlights the ability of light-induced reactions to overcome the energetic barriers associated with forming highly strained bicyclic structures.

Starting MaterialReaction TypeProductReference
N-Alkoxycarbonyl-1,2-dihydropyridinePhotochemical 4π-electrocyclizationN-Alkoxycarbonyl-2-azabicyclo[2.2.0]hex-5-ene rsc.org

Metal-mediated and metal-catalyzed reactions provide another avenue for the construction of the bicyclo[2.2.0]hexene framework. These methods can facilitate cycloaddition reactions that would otherwise be inefficient.

A notable example is the Diels-Alder reaction between cyclobutadiene (B73232) and an alkene. Cyclobutadiene itself is highly unstable, but it can be generated in situ from its stable aluminum trichloride (B1173362) complex. The released cyclobutadiene can then react with a suitable dienophile, such as methyl acrylate. This [4+2] cycloaddition reaction produces a bicyclo[2.2.0]hexene carboxylic ester in multigram quantities and with excellent endo-selectivity. nih.gov This method is particularly valuable as it allows for the modular and operationally simple synthesis of functionalized bicyclo[2.2.0]hexene derivatives. nih.gov

ReactantsMediatorReaction TypeProductReference
Cyclobutadiene-AlCl₃ complex, Methyl acrylateAlCl₃ (for in-situ generation)Diels-Alder [4+2] CycloadditionBicyclo[2.2.0]hexene carboxylic ester nih.gov

Stereoselective Synthesis of this compound Derivatives

While various methods exist for constructing the parent bicyclo[2.2.0]hexene core, literature describing the direct and stereoselective synthesis of the specific derivative, this compound, is notably scarce. The introduction of a substituent at the C2 position, adjacent to the strained bridgehead double bond, adds another layer of synthetic complexity.

Specific diastereoselective or enantioselective syntheses leading directly to this compound are not well-documented in a survey of the chemical literature. However, stereocontrol has been successfully achieved in the functionalization of the bicyclo[2.2.0]hexene skeleton, providing a basis for how such a synthesis might be approached.

Research has shown that the bicyclo[2.2.0]hexene carboxylic ester, synthesized via the metal-mediated Diels-Alder reaction described previously, can serve as a versatile precursor for introducing further functionality with stereocontrol. nih.gov Base-mediated alkylation of this ester with various alkyl halides has been shown to proceed with good diastereoselectivity. nih.gov This demonstrates that the bicyclo[2.2.0]hexene framework can guide the stereochemical outcome of subsequent reactions, suggesting that a diastereoselective or enantioselective synthesis of a C2-substituted derivative is plausible, likely by functionalizing a chiral or prochiral precursor.

PrecursorReactionStereoselectivityProduct TypeReference
Bicyclo[2.2.0]hexene carboxylic esterBase-mediated alkylationGood diastereoselectivityAlkylated bicyclo[2.2.0]hexene derivatives nih.gov

Control of Bridgehead Double Bond Geometry

The geometry of the double bond at the bridgehead position in small bicyclic systems is a critical factor governed by Bredt's rule. For small systems like bicyclo[2.2.0]hexene, a C=C bond involving a bridgehead carbon introduces substantial strain due to the geometric inability to maintain the preferred planar sp2 hybridization. mdpi.com These highly strained molecules are often referred to as "anti-Bredt" alkenes. mdpi.com

The formation of a double bond at a bridgehead carbon within a small bicyclic system necessitates considerable twisting of the p-orbitals that form the pi-bond, moving them away from the ideal coplanar alignment. mdpi.com This distortion significantly raises the energy and reactivity of these compounds compared to their unstrained counterparts. mdpi.com The parent bicyclo[2.2.0]hex-1(4)-ene is among the most reactive alkenes that can be observed at room temperature. researchgate.net

Computational methods have become invaluable for predicting the feasibility of forming such strained bridgehead alkenes. mdpi.com Geometric optimization of potential precursors, such as β-halo carbanions, can indicate whether the spontaneous elimination of a halide to form the anti-Bredt alkene is likely. mdpi.com Studies have shown that computational elimination is observed for the bicyclo[2.2.1] framework to form 1-norbornene, a known reactive intermediate, and for [3.1.1] and larger frameworks, aligning with experimental results. mdpi.com However, for smaller, more strained systems like the [1.1.1] or [2.1.1] frameworks, computational elimination does not occur, correctly predicting that the corresponding bridgehead alkenes are too strained to be formed under these conditions. mdpi.com The likelihood of elimination can be predicted by Natural Bond Order (NBO) calculations, with precursor compounds showing significant delocalization energy (around 10 kcal/mol) between the carbon lone pair and the C-Br σ* orbital being prone to forming the bridgehead alkene. mdpi.com

Modular Synthetic Routes to Bicyclo[2.2.0]hexene Platformsnih.govdss.go.th

A versatile and modular approach has been developed for the synthesis of various substituted bicyclo[2.2.0]hexene (BCH) derivatives. nih.govresearchgate.net This strategy allows for the systematic introduction of different functional groups onto the core bicyclic structure, demonstrating its utility as a platform for creating new reagents and materials. nih.govnih.govresearchgate.net

The synthesis typically begins with the creation of a bicyclo[2.2.0]hexene carboxylic ester. nih.gov This key intermediate can be synthesized on a multigram scale via a Diels-Alder reaction between an in situ-generated cyclobutadiene and a suitable dienophile, such as methyl acrylate, which proceeds with high endo-selectivity. nih.gov

Once the core BCH ester is obtained, it serves as a versatile platform for further modification. A common subsequent step is a base-mediated alkylation reaction. nih.gov By treating the ester with a base and various alkyl halides or other electrophiles, a wide range of substituted BCH derivatives can be produced in moderate to good yields and with good diastereoselectivity. nih.gov This modularity is a key feature of the synthetic route. nih.govresearchgate.net

An alternative synthetic pathway to the core bicyclo[2.2.0]hex-1(4)-ene structure involves the dehalogenation of a suitable precursor. researchgate.net For instance, the controlled current electroreduction of 1-bromo-4-chlorobicyclo[2.2.0]hexane in dimethylformamide at -20°C on a mercury cathode yields bicyclo[2.2.0]hex-1(4)-ene as the sole organic product. researchgate.net This method highlights the importance of carefully controlled reaction conditions, including solvent and temperature, to achieve the desired strained alkene.

The synthetic versatility of the bicyclo[2.2.0]hexene platform is showcased by the range of derivatives that can be prepared, as detailed in the following table.

EntryPrecursorReagentProductYield (%)
1Bicyclo[2.2.0]hexene carboxylic ester (1)Alkyl Halides / SulfoniminesAlkylated BCHs (2a-2m)Moderate to Good
21-bromo-4-chlorobicyclo[2.2.0]hexaneElectroreductionBicyclo[2.2.0]hex-1(4)-eneNearly Quantitative

This table represents generalized synthetic pathways reported in the literature. researchgate.netnih.gov

These modular routes provide access to a class of proaromatic structures that are not only thermally stable but can also be activated under mild conditions for further chemical transformations. nih.govresearchgate.net The development of these synthetic platforms has enabled the exploration of bicyclo[2.2.0]hexene derivatives in applications such as group transfer reactions and chemical sensing. nih.gov

Reactivity and Reaction Mechanisms of Strained Bicyclo 2.2.0 Hex 1 4 Ene

Strain-Promoted Reactivity in Anti-Bredt Systems

The bicyclo[2.2.0]hex-1(4)-ene framework is a classic example of an anti-Bredt alkene. According to Bredt's rule, a double bond cannot be placed at the bridgehead of a small bicyclic system, as this would introduce excessive strain. wikipedia.orgoxsci.org Molecules that violate this rule, known as anti-Bredt compounds, are highly reactive due to significant geometric and energetic distortion. The double bond at the bridgehead position forces the sp2-hybridized carbons into a non-planar geometry, which prevents the p-orbitals from achieving the parallel alignment necessary for a stable π-bond. wikipedia.orgmasterorganicchemistry.com

Strain Release as a Driving Force for Chemical Transformations

The defining characteristic of 2-Methoxybicyclo[2.2.0]hex-1(4)-ene and its parent system is the immense ring strain. This strain is a powerful thermodynamic driving force for chemical reactions that can relieve it. nobelprize.org The parent hydrocarbon, bicyclo[2.2.0]hex-1(4)-ene, is exceedingly unstable, dimerizing and polymerizing at temperatures below 0°C. lookchem.com In contrast, the perfluorinated analog, while still highly reactive, exhibits greater stability. lookchem.com

Reactions that lead to the saturation of the bridgehead double bond are highly favored because they convert the strained, twisted π-bond into more stable σ-bonds, releasing a significant amount of energy. researchgate.net This release of strain is the primary reason for the exceptional reactivity of bicyclo[2.2.0]hex-1(4)-ene systems in cycloadditions and other additive processes. researchgate.netrsc.org The thermolysis of related bicyclo[2.2.0]hexane systems proceeds via the cleavage of the C1–C4 bond, highlighting the inherent instability of this linkage. chemrxiv.org

Electronic Delocalization and its Influence on Reactivity

The reactivity of anti-Bredt alkenes is not solely governed by strain; electronic factors also play a crucial role. The distorted geometry of the double bond leads to poor overlap between the p-orbitals, which in turn affects the electronic properties of the molecule. mdpi.comresearchgate.net In the case of perfluorobicyclo[2.2.0]hex-1(4)-ene, it has been suggested that the stabilization of the π-bond occurs through the donation of its electrons into the antibonding (σ*) orbitals of the adjacent carbon-fluorine bonds. lookchem.com

For this compound, the electron-donating methoxy (B1213986) group is expected to significantly influence the electronic nature of the double bond. This substituent would increase the electron density of the π-system, enhancing its nucleophilicity. This electronic perturbation, combined with the inherent strain of the bicyclic framework, dictates the molecule's reactivity profile, particularly in cycloaddition reactions.

Cycloaddition Reactions of this compound

The high strain and unique electronic features of this compound make it an excellent substrate for a variety of cycloaddition reactions. These reactions provide a pathway to complex molecular architectures that would be difficult to access through other synthetic routes.

[2+2] Cycloadditions and Formation of Propellane Systems

Thermally initiated [2+2] cycloadditions are typically considered forbidden by the Woodward-Hoffmann rules. rsc.org However, for highly strained alkenes like bicyclo[2.2.0]hex-1(4)-ene, this barrier is overcome by the substantial strain energy release. rsc.org The parent compound and its derivatives readily undergo [2+2] cycloadditions with other alkenes to form [m.2.2]propellanes, a class of molecules characterized by a central quaternary carbon atom where three rings are fused. researchgate.net Specifically, cycloadditions with bicyclo[2.2.0]hex-1(4)-ene derivatives provide convenient access to the [2.2.2]propellane ring system, which is itself extremely strained. researchgate.net The presence of the methoxy group on the this compound is anticipated to direct the regioselectivity of the [2+2] cycloaddition, favoring specific orientations of the approaching alkene.

Table 1: Examples of [2+2] Cycloaddition Reactions

Reactant 1 Reactant 2 Product Type Reference
Bicyclo[2.2.0]hex-1(4)-ene Alkene [2.2.2]Propellane researchgate.net
Perfluorobicyclo[2.2.0]hex-1(4)-ene Alkene Fluorinated [2.2.2]Propellane researchgate.net
Enone (cyclic) Alkene Cyclobutane wikipedia.org

Diels-Alder Type Reactions

Bicyclo[2.2.0]hex-1(4)-ene and its analogs are exceptionally potent dienophiles in [4+2] Diels-Alder cycloadditions. researchgate.netrsc.org The high reactivity stems from the release of ring strain upon formation of the cyclohexene-like adduct. The perfluorinated derivative is so reactive that it undergoes a Diels-Alder reaction with benzene, which is typically a very unreactive diene. nih.gov

Given that the methoxy group is electron-donating, this compound is classified as an electron-rich alkene. This characteristic makes it an ideal candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, an electron-rich dienophile reacts with an electron-poor diene, such as a 1,2,4,5-tetrazine. nih.gov The reaction is expected to be rapid and highly efficient, driven by both the favorable frontier molecular orbital interactions and the release of strain.

Table 2: Diels-Alder Reactivity of Strained Bicyclic Systems

Dienophile Diene Reaction Type Product Reference
Perfluorobicyclo[2.2.0]hex-1(4)-ene Benzene Normal-demand Diels-Alder [4+2] Adduct nih.gov
Perfluorobicyclo[2.2.0]hex-1(4)-ene Butadiene, Cyclopentadiene Normal-demand Diels-Alder Propellane researchgate.net
Polyfluorobicyclo[2.2.0]hex-2-ene Furan Normal-demand Diels-Alder Adduct rsc.org

Bioorthogonal Cycloadditions Involving Strained Alkenes

The field of bioorthogonal chemistry utilizes reactions that can proceed selectively within complex biological environments. enamine.net Strain-promoted cycloadditions are a cornerstone of this field due to their high reaction rates and specificity without the need for toxic catalysts. nobelprize.orgacs.org The inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene and a tetrazine is one of the fastest bioorthogonal reactions known. nobelprize.orgnih.gov

While direct experimental evidence for the use of this compound in bioorthogonal applications is not yet prevalent in the literature, its properties make it a highly promising candidate. As a very strained, electron-rich alkene, it is poised to react rapidly with electron-deficient tetrazines. enamine.netacs.org This reactivity could be harnessed for applications such as cellular labeling and imaging, where the rapid and selective formation of a stable covalent linkage is paramount. Other strained alkenes, including trans-cyclooctenes (TCO), norbornenes, and spiro[2.3]hexenes, have been successfully employed for this purpose. nih.govacs.org The unique structural and electronic attributes of this compound could offer new opportunities and advantages in the design of next-generation bioorthogonal probes.

Electrophilic Additions to the Bridgehead Double Bondnih.govwikipedia.org

The bridgehead double bond of the bicyclo[2.2.0]hexene system is characterized by significant ring strain, making it highly susceptible to electrophilic attack. researchgate.netnih.gov The presence of a 2-methoxy group classifies the compound as an enol ether, an electron-rich alkene that shows enhanced susceptibility to attack by electrophiles like Brønsted acids. wikipedia.org

Regioselectivity and Carbocation Intermediateswikipedia.org

In electrophilic additions to enol ethers, the reaction is initiated by the attack of an electrophile on the pi bond. libretexts.org The regioselectivity of this attack is governed by the formation of the most stable carbocationic intermediate. For this compound, the methoxy group, being an electron-donating group through resonance, directs the electrophile to the carbon atom not bonded to the oxygen.

Therefore, electrophilic attack is predicted to occur at the C-4 position. This leads to the formation of a positive charge at the C-1 bridgehead position. The resulting intermediate is not just a tertiary carbocation but is also stabilized by the adjacent oxygen atom, existing as a resonance-stabilized oxonium ion. This follows the general principle of electrophilic addition to unsymmetrical alkenes, where the reaction proceeds via the most stable carbocation (Markovnikov's rule). libretexts.orgyoutube.com The high strain inherent in the bicyclo[2.2.0]hexane framework may also lead to skeletal rearrangements to form more stable carbocationic intermediates.

Mechanisms of Hydrohalogenation and Hydration

Following the initial electrophilic attack and formation of the C-1 carbocation, the reaction mechanism proceeds with the nucleophilic capture of this intermediate.

Hydrohalogenation : In the presence of a hydrohalic acid (e.g., HBr), the bromide ion (Br⁻) acts as the nucleophile, attacking the C-1 carbocation to yield the corresponding 1-halo-2-methoxybicyclo[2.2.0]hexane.

Hydration : In an aqueous acidic medium, a water molecule will act as the nucleophile, attacking the C-1 carbocation. A subsequent deprotonation step yields the 1-hydroxy-2-methoxybicyclo[2.2.0]hexane adduct.

Given the high strain of the bicyclic system, these addition reactions are likely to be accompanied by rearrangements. The initial carbocation may undergo a ring-opening or ring-expansion to alleviate strain before being trapped by the nucleophile, leading to a mixture of products.

Nucleophilic and Radical Addition Reactionsnih.govresearchgate.net

The reactivity of this compound towards nucleophiles and radicals is markedly different from its reactivity with electrophiles.

Nucleophilic Addition : Direct nucleophilic addition to an alkene is a challenging reaction because of the electron-rich nature of the C=C double bond. everyscience.com Such reactions typically require the alkene to be activated by potent electron-withdrawing groups that can stabilize a resulting carbanion intermediate. everyscience.comsmartstartinstitute.com The 2-methoxy group is electron-donating, which further enriches the double bond with electron density. Consequently, this compound is not expected to be susceptible to nucleophilic attack under standard conditions.

Radical Addition : In contrast, radical additions are a plausible reaction pathway. Bicyclo[2.2.0]hexene derivatives have been shown to act as effective radical donors. researchgate.netnih.govnih.gov A typical radical addition, such as with HBr under photochemical or peroxide-initiated conditions, would proceed via a chain mechanism. The propagation steps would involve the addition of a bromine radical (Br•) to the bridgehead double bond. This addition could occur at either C-1 or C-4, forming a substituted bicyclo[2.2.0]hexyl radical. Studies on the radical reactions of bicyclo[2.2.0]hexane suggest that homolytic substitution can occur at the bridgehead carbon atoms. rsc.org The resulting radical intermediate would then abstract a hydrogen atom from HBr to form the product and regenerate the bromine radical, continuing the chain.

Thermal and Catalytic Rearrangements of 2-Methoxybicyclo[2.2.0]hex-1(4)-enenumberanalytics.com

The strained bicyclo[2.2.0]hexene skeleton is prone to rearrangements under thermal or catalytic conditions, seeking pathways to release its inherent strain energy.

Valence Isomerism and Conversion Pathwaysnumberanalytics.comthieme-connect.de

Bicyclo[2.2.0]hexene is a valence isomer of 1,3-cyclohexadiene (B119728). researchgate.netnih.govnih.gov The primary thermal rearrangement pathway for this system is a [2+2] cycloreversion, which is a thermally allowed process. This involves the cleavage of the C1-C4 bridgehead bond, leading to the formation of a diradical intermediate. For this compound, this pathway would produce a 2-methoxy-substituted cyclohexane-1,4-diyl diradical. This highly reactive intermediate would then rapidly rearrange to form a more stable product, likely the corresponding substituted 1,3-cyclohexadiene. This transformation from a strained bicyclic system to a more stable monocyclic diene is a key conversion pathway. researchgate.net

Mechanistic Insights into Rearrangement Processes

The mechanism of the thermal rearrangement proceeds through the formation of the aforementioned diradical. The stability of this intermediate is crucial in determining the activation energy of the reaction. Research on the thermal rearrangement of (bicyclo[2.2.0]hex-1-yl)methanal, a related substituted system, has shown that the substituent at the bridgehead has a profound effect on the reaction rate. researchgate.net

The formyl (CHO) group, which can stabilize a radical, was found to lower the activation energy (Ea) for the rearrangement by 10.6 kcal/mol compared to the unsubstituted parent bicyclo[2.2.0]hexane. researchgate.net The methoxy group on this compound is also capable of stabilizing a radical center through resonance donation from the oxygen lone pairs. It is therefore expected that the methoxy group will similarly lower the activation energy for the C1-C4 bond cleavage, facilitating the thermal rearrangement.

CompoundActivation Energy (Ea) for Rearrangement (kcal/mol)Reference
Bicyclo[2.2.0]hexane36.0 researchgate.net
(Bicyclo[2.2.0]hex-1-yl)methanal25.4 ± 1.0 researchgate.net
This compoundPredicted to be < 36.0

While specific catalytic rearrangements for this compound are not well-documented, transition metal catalysts are commonly employed to facilitate the isomerization of strained molecules, often proceeding through different mechanisms than thermal pathways to provide selective access to various isomers. rsc.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Strained Systems

Due to the rigid and strained nature of the bicyclo[2.2.0]hexane core, the chemical environment of each nucleus in 2-Methoxybicyclo[2.2.0]hex-1(4)-ene is distinct, making NMR spectroscopy a powerful tool for its structural determination.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the bridgehead protons, and the methylene (B1212753) protons. The methoxy protons would likely appear as a singlet in the range of 3.4-4.5 ppm, a region characteristic for hydrogens on a carbon adjacent to an ether oxygen. openstax.orgpressbooks.pub The bridgehead protons and the methylene protons would exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the olefinic carbons of the strained double bond, the bridgehead carbons, the methylene carbons, and the methoxy carbon. The olefinic carbons are expected to be significantly deshielded. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity of the protons in the bicyclic framework. Cross-peaks would reveal which protons are coupled to each other, allowing for the assignment of adjacent protons in the four-membered rings. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton assignments to their corresponding carbon atoms in the bicyclic structure. scielo.org.mx

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is essential for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be particularly useful for confirming the position of the methoxy group by observing a correlation between the methoxy protons and the C2 carbon of the bicyclic system. It would also help to unambiguously assign the quaternary olefinic carbons by observing their correlations with nearby protons. scielo.org.mx

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on related structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1->140 (strained olefinic)
C2->140 (strained olefinic)
C32.0 - 2.5 (m)30 - 40
C4->140 (strained olefinic)
C52.0 - 2.5 (m)30 - 40
C62.5 - 3.0 (m, bridgehead)40 - 50 (bridgehead)
-OCH₃3.5 - 4.0 (s)55 - 65

Solid-state NMR (ssNMR) can provide valuable information about the conformation and packing of molecules in the crystalline state. acs.org For a strained molecule like this compound, ssNMR could reveal details about the puckering of the four-membered rings and any intermolecular interactions present in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid sample. acs.org

Vibrational Spectroscopy (IR and Raman) for Strain Diagnostics

Vibrational spectroscopy is highly sensitive to the geometric and electronic structure of molecules, making it an excellent probe for the high degree of strain in the bicyclo[2.2.0]hexene framework. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic C-O single bond stretching vibration for the ether linkage in the range of 1050-1150 cm⁻¹. openstax.orgpressbooks.pub The C=C stretching vibration of the highly strained double bond is also a key diagnostic feature. In strained bicyclic systems, this peak can be weaker and shifted compared to typical alkenes. Additionally, C-H stretching and bending vibrations for the alkane and methoxy groups would be present.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to the vibrations of non-polar bonds. Therefore, the C=C stretching of the symmetrically substituted double bond in the bicyclo[2.2.0]hex-1(4)-ene core should give a strong signal in the Raman spectrum. The position of this band can be correlated with the degree of ring strain.

Table 2: Predicted Diagnostic Vibrational Frequencies for this compound Note: These are hypothetical values based on related structures.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=C Stretch (strained)~1650 (weak)~1650 (strong)
C-O-C Stretch1050-1150 (strong)Weak
C-H Stretch (sp³)2850-30002850-3000
C-H Stretch (=C-H)Not applicableNot applicable

Matrix isolation FTIR is a powerful technique for studying highly reactive or unstable species. scispace.com By isolating individual molecules of this compound in an inert gas matrix (like argon or nitrogen) at very low temperatures, intermolecular interactions are minimized, allowing for the observation of fine spectral details. scispace.compsu.edu This technique would be ideal for obtaining a high-resolution IR spectrum of the monomeric compound, free from the line broadening seen in condensed phases. It would also be invaluable for studying any potential photochemical rearrangements or decomposition pathways of this strained molecule upon irradiation. scispace.com

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Upon electron ionization, this compound would form a molecular ion [M]⁺•. Due to the high ring strain, this molecular ion is expected to be relatively unstable and undergo characteristic fragmentation pathways.

A plausible fragmentation pattern would involve the retro-Diels-Alder reaction (a cycloreversion), which is common for bicyclic systems. This would lead to the cleavage of the bicyclo[2.2.0]hexane ring system. The loss of the methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O) are also common fragmentation pathways for ethers. The most abundant fragment ion, known as the base peak, often corresponds to a particularly stable carbocation. docbrown.info

Table 3: Predicted Key Ions in the Mass Spectrum of this compound Note: These are hypothetical values based on plausible fragmentation pathways.

m/z ValuePossible IonFragmentation Pathway
110[C₇H₁₀O]⁺•Molecular Ion (M⁺•)
95[C₆H₇O]⁺Loss of •CH₃
82[C₅H₆O]⁺•Retro [2+2] Cycloaddition
79[C₆H₇]⁺Loss of •OCH₃
54[C₄H₆]⁺•Butadiene radical cation

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₁₀O, HRMS provides a precise mass measurement that can distinguish it from other isomers or compounds with the same nominal mass. The technique is crucial for confirming the identity of the synthesized compound.

The expected exact mass can be calculated by summing the precise masses of its constituent isotopes. This calculated value is then compared against the experimentally measured mass.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Isotope Exact Mass (Da)
C₇H₁₀O ¹²C 84.000000
¹H 10.078250
¹⁶O 15.994915
[M] 110.073165
[M+H]⁺ 111.080970

| [M+Na]⁺ | | 133.062560 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Probes

Tandem Mass Spectrometry (MS/MS) offers deeper insight into the structure of this compound by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pathways are heavily influenced by the molecule's structure, particularly the high ring strain of the bicyclo[2.2.0]hexene system. beilstein-journals.orgresearchgate.net The inherent strain makes the molecule susceptible to specific cleavage patterns that can act as mechanistic probes.

A plausible fragmentation pathway involves a retro-[2+2] cycloreversion, a characteristic reaction of cyclobutene (B1205218) systems, which would lead to the formation of cyclobutadiene (B73232) and methoxyethene radical cations, or their neutral and charged counterparts. chemrxiv.org Another likely fragmentation is the loss of the methoxy group (-OCH₃) or formaldehyde (CH₂O). Studying these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule.

Table 2: Plausible MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragmentation Pathway Fragment Ion (m/z) Neutral Loss
110.07 Loss of methoxy radical 79.05 •OCH₃
110.07 Loss of formaldehyde 80.06 CH₂O
110.07 Retro [2+2] Cycloreversion 58.04 C₄H₄

X-ray Crystallography for Absolute Stereochemistry and Bond Lengths

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, crystallographic analysis of a single crystal would unambiguously establish its stereochemical configuration.

Challenges in Crystallization of Strained Molecules

Obtaining single crystals of sufficient quality for X-ray diffraction analysis can be a significant hurdle, especially for highly strained molecules like this compound. researchgate.net The high ring-strain energy makes such compounds thermally and sometimes chemically labile. beilstein-journals.orgresearchgate.net This reactivity can lead to decomposition, rearrangement, or polymerization under conditions typically used for crystal growth. youtube.com Molecules with flexible parts can also be difficult to crystallize due to conformational heterogeneity. researchgate.net Furthermore, the non-classical crystallization mechanisms observed for some organic molecules, which may involve transient amorphous precursors, add another layer of complexity to the process. acs.orgnih.gov The successful crystallization of bicyclo[2.2.0]hexene derivatives often requires careful control of conditions to circumvent their inherent instability. researchgate.netnih.gov

Analysis of Distorted Geometries and Bond Angles

A successful X-ray crystallographic analysis of this compound would be expected to reveal a highly distorted geometry. The fusion of two four-membered rings in the bicyclo[2.2.0]hexane framework forces significant deviations from ideal bond angles for sp² and sp³ hybridized carbon atoms. nih.gov The bridgehead carbons and the carbons of the cyclobutene ring would exhibit substantial strain, leading to elongated carbon-carbon bonds and compressed bond angles within the bicyclic system. Analysis of these distorted parameters provides a quantitative measure of the ring strain.

Table 3: Comparison of Expected vs. Idealized Bond Angles

Structural Feature Atoms Involved Expected Bond Angle (Approximate) Idealized Bond Angle (sp³/sp²)
Cyclobutene Ring C-C=C ~90° 120°
Cyclobutane Ring C-C-C ~90° 109.5°

Advanced Spectroscopic Integration (Hyphenated Techniques)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. For a compound like 2-Methoxybicyclo[2.2.1]heptane, these techniques are invaluable for monitoring its synthesis and purification. chemspider.com

Applications in Advanced Organic Synthesis and Materials Science

Strained Bicyclic Systems as Intermediates in Complex Molecule Synthesis

The high-energy bonds within strained molecules like bicyclo[2.2.0]hexene derivatives are a source of chemical potential, enabling transformations that would otherwise be difficult to achieve. researchgate.netnih.gov This has led to their emergence as powerful intermediates in the synthesis of complex organic molecules, including those of biological and medicinal importance. nih.gov

The principal driving force behind the reactivity of bicyclo[2.2.0]hexene systems is the release of ring strain. beilstein-journals.org This stored energy can be liberated through various reactions, most notably through ring-opening or cycloaddition pathways, to form more stable products. rsc.org The bicyclo[2.2.0]butane core, for instance, possesses a strain energy of approximately 66 kcal/mol, making it highly susceptible to transformations that relieve this strain. acs.org This principle is a cornerstone of their application in synthesis, allowing for the construction of complex molecular frameworks under mild conditions. researchgate.net

The relief of strain can be triggered by thermal, photochemical, or catalytic means. For example, transition-metal catalysis is often employed to initiate domino reactions, where a sequence of bond-forming events occurs in a single step, driven by the initial ring-opening of the strained system. nih.govbeilstein-journals.org This strategy provides an efficient pathway to stereochemically rich and complex molecular structures.

Table 1: Representative Strain Energies of Bicyclic Systems

CompoundStrain Energy (kcal/mol)
Bicyclo[1.1.0]butane66
Bicyclo[2.2.0]hexane53.9
Bicyclo[2.2.1]heptane18.5
Cyclopentene6.9
Cyclohexene2.6

This table presents a comparative view of the strain energies for various bicyclic and cyclic systems, illustrating the high degree of strain in the bicyclo[2.2.0]hexane framework.

The unique reactivity of strained bicyclic alkenes has been strategically employed in the total synthesis of several complex natural products. nih.gov Their ability to participate in reactions that are otherwise energetically unfavorable makes them invaluable tools for synthetic chemists. researchgate.net For instance, the intramolecular Diels-Alder reaction of a strained alkene intermediate can facilitate the rapid assembly of a complex polycyclic core that would be challenging to construct using conventional methods. illinois.edu

The synthesis of (−)-kainic acid, a potent neuroexcitatory amino acid, showcases the utility of strain-release strategies. mdpi.com A key step in its synthesis involves a cycloaddition reaction with a strained vinylaziridine, which proceeds efficiently to form a crucial pyrrolidine (B122466) intermediate. mdpi.com This example highlights how the inherent reactivity of strained rings can be harnessed to achieve significant molecular complexity in a controlled manner. mdpi.com

2-Methoxybicyclo[2.2.0]hex-1(4)-ene in Radical Chemistry and Group Transfer Reactions

Derivatives of bicyclo[2.2.0]hexene (BCH) have been developed as a proaromatic platform for group transfer and chemical sensing applications. nih.gov These compounds are designed to be stable, yet can be activated under mild oxidative conditions to release their stored strain and participate in subsequent reactions. nih.govnih.gov Upon oxidation, BCH derivatives can undergo ring-opening to form a 1,3-cyclohexadiene (B119728) intermediate, which then aromatizes to deliver various alkyl radicals. nih.gov This process has been harnessed in new hydroalkylation reactions where the BCH derivative acts as the radical donor. nih.gov

These group transfer reactions are a class of pericyclic reactions where one or more groups are transferred from one molecule to another in a concerted fashion. wikipedia.org The driving force for these reactions in the context of BCH derivatives is the irreversible formation of a stable aromatic ring. nih.gov The methoxy (B1213986) substituent in this compound would be expected to influence the electronic properties and reactivity of the system in these radical-mediated processes.

Development of Novel Materials Using Strained Polycyclic Hydrocarbons

The unique structural and electronic properties of strained polycyclic hydrocarbons are being explored for the development of advanced materials with novel functionalities. Polycyclic aromatic hydrocarbons (PAHs) are already known for their interesting optical and electrochemical properties, which are useful in materials science. rsc.orgwikipedia.org The introduction of strain into these systems provides a handle to tune these properties and to create materials with responsive behaviors.

There is growing interest in creating hybrid materials that combine the properties of organic semiconductors with other functional components. rsc.orgresearchgate.net Strained polycyclic hydrocarbons offer a potential route to novel organic electronic materials. The conversion of a non-conjugated, strained polymer into a conjugated one through a stimulus like mechanical force can lead to significant changes in the material's optical and electronic properties. sci-hub.se

For example, polymers containing bicyclo[2.2.0]hexene units can be synthesized. sci-hub.se Under mechanical stress, these "mechanophores" can undergo a ring-opening reaction to form a conjugated polyene backbone. chemrxiv.orgresearchgate.net This transformation can result in a material that changes color or becomes fluorescent in response to mechanical force, opening up applications in sensing and damage detection. The electronic properties of the resulting conjugated system could be tuned by the substituents on the original bicyclic monomer, such as the methoxy group in this compound. sci-hub.se

Strained cyclic olefins are important monomers in ring-opening metathesis polymerization (ROMP), a powerful method for creating a wide variety of polymers. wikipedia.orglibretexts.org The driving force for ROMP is the relief of ring strain in the cyclic monomer. wikipedia.orgyoutube.com Highly strained monomers like those in the bicyclo[2.2.0]hexene family are excellent candidates for this type of polymerization.

The polymerization of bicyclo[2.2.0]hexene derivatives via ROMP can produce linear polymers with the strained bicyclic unit retained in the polymer backbone. chemrxiv.org These polymers can then be further modified. For instance, treatment of a halogenated poly(bicyclo[2.2.0]hexene) can lead to the formation of trans-poly(acetylene), a conductive polymer. researchgate.net This demonstrates how strained bicyclic precursors can be used to access important polymeric materials that may be difficult to synthesize directly. The methoxy group in this compound could introduce specific functionalities and influence the properties of the resulting polymers.

Chemical Sensing and Proaromatic Platforms

Bicyclo[2.2.0]hexene (BCH) derivatives, including structures related to this compound, have emerged as innovative proaromatic platforms with significant potential in the field of chemical sensing. researchgate.netnih.gov Their utility stems from their unique valence isomerism, high thermal stability, and the ability to undergo oxidatively triggered transformations under gentle conditions. researchgate.netnih.gov

The fundamental principle behind their application in chemical sensing lies in their proaromatic nature. These strained bicyclic compounds are high-energy isomers of their corresponding aromatic counterparts. Upon interaction with a specific trigger, such as an electrophilic reagent, they can undergo a redox-triggered valence isomerization. researchgate.netnih.gov This process involves ring-opening to form a 1,3-cyclohexadiene intermediate, which then readily aromatizes. researchgate.netnih.gov This transformation from a high-energy, non-aromatic state to a low-energy, stable aromatic state provides a strong driving force for the sensing event. nih.gov

Researchers have successfully harnessed this property by designing BCH derivatives that incorporate a fluorophore or chromophore. In these systems, the initial bicyclic structure holds the signaling unit in a non-conjugated, "off" state. The trigger-induced isomerization and subsequent aromatization bring the signaling unit into conjugation, leading to a detectable optical response, such as a change in color (colorimetric sensing) or the emission of light (fluorescent sensing). researchgate.netnih.gov

A notable example involves a quinoline-derived bicyclo[2.2.0]hexene, which demonstrates both colorimetric and fluorescent responses to the vapors of electrophilic reagents. researchgate.netnih.gov This specific derivative exhibits an intramolecular charge transfer (ICT) excited state upon forming the 1,3-cyclohexadiene structure, which also displays aggregation-induced emission (AIE) characteristics. researchgate.netnih.gov This dual-response capability enhances its utility as a versatile chemical sensor.

The modular and straightforward synthesis of these BCH derivatives allows for the systematic tuning of their properties to target different analytes and to optimize their sensing performance. researchgate.netnih.gov The inherent stability of the bicyclo[2.2.0]hexene core ensures that the sensor remains dormant until it encounters the specific chemical trigger, minimizing false positives. researchgate.netnih.gov

The table below summarizes the key aspects of bicyclo[2.2.0]hexene derivatives as chemical sensing and proaromatic platforms, based on available research findings.

FeatureDescriptionResearch Finding
Sensing Mechanism Redox-triggered valence isomerization from a proaromatic bicyclo[2.2.0]hexene to an aromatic system.The process is initiated by an oxidative trigger, leading to the formation of a 1,3-cyclohexadiene intermediate that readily aromatizes. researchgate.netnih.gov
Platform Type ProaromaticThese molecules act as stable, high-energy surrogates for their aromatic counterparts, with the release of ring strain driving the sensing reaction. researchgate.netnih.gov
Optical Response Colorimetric and FluorescentA quinoline-derived BCH demonstrated distinct changes in color and fluorescence upon exposure to electrophilic reagent vapors. researchgate.netnih.gov
Key Characteristic Aggregation-Induced Emission (AIE)The 1,3-cyclohexadiene intermediate can possess an intramolecular charge transfer excited state with AIE properties. researchgate.netnih.gov
Advantages High thermal stability, modular synthesis, and activation under mild conditions.The compounds are stable under heating and can be easily modified, with the sensing reaction proceeding without harsh reagents. researchgate.netnih.gov

This strategic use of proaromaticity in bicyclo[2.2.0]hexene systems represents a significant advancement in the development of novel functional materials for chemical sensing applications.

Future Directions and Research Challenges

Exploration of New Synthetic Pathways to Highly Strained 2-Methoxybicyclo[2.2.0]hex-1(4)-ene Analogues

The synthesis of bicyclo[2.2.0]hexene (BCH) and its derivatives is a non-trivial task due to the high ring strain. chemrxiv.orgnih.gov Current methods often involve multi-step sequences. researchgate.net For instance, a common route to substituted bicyclo[2.1.1]hexanes involves the ring contraction of α-diazoketones. oregonstate.edu The synthesis of bicyclo[2.2.0]hexene carboxylic ester has been achieved in multigram quantities, which can then be subjected to base-mediated alkylation. researchgate.net Another approach involves the photochemical [2+2] cycloaddition of acenaphthylene (B141429) with maleic anhydride (B1165640) to create the four-membered ring system. sci-hub.se

A significant challenge lies in the development of more efficient and modular synthetic routes to a wider array of substituted this compound analogues. Future research should focus on:

Direct and Convergent Strategies: Developing one-pot or tandem reactions that rapidly assemble the bicyclo[2.2.0]hexane core with the desired methoxy (B1213986) and other substituents. This could involve novel cycloaddition strategies or transition-metal-catalyzed domino reactions. beilstein-journals.org

Stereoselective Synthesis: Devising methods for the stereocontrolled installation of substituents on the bicyclic framework. This is crucial for applications where specific stereoisomers are required.

Access to Diverse Analogues: Creating synthetic pathways that tolerate a broad range of functional groups, enabling the synthesis of a library of this compound derivatives with tailored electronic and steric properties.

Precursor/Starting MaterialSynthetic StrategyTarget AnalogueReference
Cyclobutene (B1205218) dicarboxylateEnergy-transfer [2+2] reaction1,4-disubstituted bicyclo[2.2.0]hexene chemrxiv.org
α-diazoketonesRing contraction5-substituted bicyclo[2.1.1]hexanes oregonstate.edu
Acenaphthylene and maleic anhydridePhotochemical [2+2] cycloadditionBicyclo[2.2.0]hex-5-ene-peri-naphthalene sci-hub.se
Silyl (pseudo)halide precursorsFluoride-induced in situ generationAnti-Bredt olefins spectroscopyonline.com

Deeper Mechanistic Understanding of Strain-Induced Reactivity and Selectivity

The high degree of ring strain in the bicyclo[2.2.0]hexene framework is a primary driver of its reactivity. beilstein-journals.org This strain, combined with the electronic effects of the enol ether moiety, is expected to lead to unique chemical behavior. A deeper mechanistic understanding is crucial for harnessing this reactivity in a controlled manner.

Future research should address:

Reaction Dynamics: Investigating the non-statistical reaction dynamics that may govern the outcomes of reactions involving these strained systems. chemrxiv.org

Mechanochemical Activation: Exploring how the application of mechanical force can selectively activate different bonds within the bicyclo[2.2.0]hexene scaffold, leading to diverse reaction pathways such as retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions. chemrxiv.orgchemrxiv.orgacs.orgnih.gov

Influence of the Methoxy Group: Elucidating the precise role of the methoxy group in modulating the stability, reactivity, and selectivity of reactions. As an electron-donating group, it is expected to influence the susceptibility of the double bond to electrophilic attack. wikipedia.org

Proaromatic Character: Investigating the proaromatic nature of bicyclo[2.2.0]hexene derivatives and how this can be exploited in group transfer and chemical sensing applications. researchgate.netresearchgate.net

Catalyst Development for Controlled Transformations of Bridgehead Alkenes

The development of catalysts that can control the transformations of highly strained alkenes like this compound is a significant challenge. Transition-metal catalysis has shown promise in the domino reactions of strained bicyclic alkenes. beilstein-journals.org

Key areas for future catalyst development include:

Ligand Design: Creating new ligand scaffolds for transition metals that can precisely control the regio- and stereoselectivity of reactions involving strained enol ethers.

Enantioselective Catalysis: Developing chiral catalysts for asymmetric transformations, which is particularly important for the synthesis of biologically active molecules. The enzymatic construction of highly strained carbocycles using engineered hemeproteins offers a promising biocatalytic approach. nih.gov

Tandem Catalysis: Designing catalytic systems that can orchestrate multiple bond-forming events in a single operation, leading to a rapid increase in molecular complexity.

Catalyst/ReagentTransformationSubstrate TypeReference
Rhodium catalystsTandem cyclizationBicyclic alkenes and arylboronate esters beilstein-journals.org
Nickel catalystsIntermolecular three-component carboacylationNorbornene derivatives beilstein-journals.org
Grubbs catalystsRing-opening metathesis polymerization (ROMP)Cyclic enol ethers acs.orgnih.gov
Palladium catalystsAnnulations with π-allylpalladium complexesStrained cyclic allenes nih.gov

Computational Design and Prediction of Novel Strained Systems

Computational chemistry provides a powerful tool for understanding the properties of strained molecules and for predicting the outcomes of their reactions. researchgate.netarxiv.orgchemrxiv.org Theoretical studies can guide experimental efforts by identifying promising synthetic targets and by providing insights into reaction mechanisms. nih.govnih.gov

Future computational research should focus on:

Accurate Prediction of Properties: Developing and applying high-level computational methods to accurately predict the geometric, electronic, and thermodynamic properties of this compound and its analogues. nih.gov

Reaction Pathway Modeling: Simulating potential reaction pathways to understand the factors that control reactivity and selectivity. This includes modeling the effects of catalysts and solvents.

In Silico Design: Using computational tools to design novel strained systems with desired properties for specific applications. researchgate.netarxiv.orgchemrxiv.orgnih.gov This could involve screening virtual libraries of compounds for properties such as reactivity, stability, and potential biological activity. nih.gov

Mechanochemical Simulations: Employing computational methods to simulate the effects of mechanical force on these molecules, providing a deeper understanding of their mechanochemical behavior. researchgate.net

Integration of Strained Bicyclo[2.2.0]hex-1(4)-ene Derivatives into Emerging Fields of Chemistry

The unique properties of strained bicyclo[2.2.0]hexene derivatives make them attractive building blocks for a variety of applications in emerging fields of chemistry.

Potential areas for integration include:

Materials Science: The ability of bicyclo[2.2.0]hexene derivatives to undergo mechanochemical transformations makes them promising candidates for the development of stress-responsive polymers and materials. sci-hub.se The ring-opening metathesis polymerization (ROMP) of cyclic enol ethers can lead to degradable and depolymerizable polymers. acs.orgnih.gov

Medicinal Chemistry: Saturated bridged-bicyclic compounds are increasingly being used as bioisosteres for aromatic rings in drug discovery. nih.gov The three-dimensional structure of bicyclo[2.2.0]hexane derivatives could be exploited to access new chemical space in the design of novel therapeutic agents.

Organic Synthesis: The high reactivity of strained alkenes can be harnessed to facilitate complex synthetic transformations in a mild and atom-economical manner. researchgate.net this compound and its analogues could serve as versatile intermediates in the synthesis of natural products and other complex molecules.

Q & A

Q. How can the electronic structure of 2-Methoxybicyclo[2.2.0]hex-1(4)-ene be characterized to understand its reactivity in Diels-Alder (DA) reactions?

Methodological Answer: The electronic structure can be analyzed using Electron Localization Function (ELF) topology combined with Density Functional Theory (DFT) . ELF partitions electron density into localized basins, revealing bonding regions (e.g., C1–C2 double bonds) and pseudoradical centers formed during reactions. For bicyclo analogs, ELF studies identified two disynaptic basins (V(C1,C2) and V’(C1,C2)) critical for DA reactivity . DFT calculations (e.g., MPWB1K/6-311G(d,p) with PCM solvation) optimize geometries and compute reactivity indices like electrophilicity (ω) and nucleophilicity (N), which correlate with polar character in DA reactions .

Q. What experimental techniques are recommended for determining thermodynamic properties of this compound?

Methodological Answer:

  • Gas-phase calorimetry : Measures enthalpy of formation (ΔfH°), as done for bicyclo[2.2.0]hex-1(4)-ene (ΔfH°gas = 304 kJ/mol) .
  • Computational thermochemistry : Use DFT (e.g., MPWB1K) to calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) at reaction conditions (e.g., 393 K in benzene). Values for analogous reactions show exothermicity (e.g., ΔH = -25.8 kcal/mol for DA adducts) .
  • Reaction profiling : Intrinsic Reaction Coordinate (IRC) calculations validate transition states (TSs) and intermediates .

Q. How should researchers design computational protocols to model DA reactivity of this compound with aromatic dienes?

Methodological Answer:

  • Functional and basis set : Use MPWB1K/6-311G(d,p) for geometry optimization and frequency analysis. PCM solvation models simulate solvent effects (e.g., benzene) .
  • TS validation : Confirm TSs via IRC calculations and single negative eigenvalue in Hessian matrices .
  • Global Electron Density Transfer (GEDT) : Quantify polar character (e.g., GEDT = 0.37 e for strong electrophiles) to predict regioselectivity .

Advanced Research Questions

Q. How does the methoxy substituent influence the polar character and regioselectivity of DA reactions compared to non-substituted analogs?

Methodological Answer: The methoxy group’s electron-donating nature reduces electrophilicity compared to electron-withdrawing substituents (e.g., fluorine in perfluorobicyclo analogs). Key steps:

  • Parr functions : Calculate nucleophilic (P⁻) and electrophilic (P⁺) indices to identify reactive centers. For example, fluorine in perfluorobicyclo increases P⁺ values (0.25–0.26), enhancing electrophilicity .
  • GEDT analysis : Compare charge transfer (e.g., 0.37 e for polar DA reactions vs. 0.01 e for nonpolar) to assess substituent effects on polarity .
  • Regioselectivity : Methoxy may direct bonding to aromatic carbons with higher nucleophilic Parr indices (e.g., C3/C6 in benzene) .

Q. How can contradictions in experimental and computational data regarding concerted vs. stepwise DA mechanisms be resolved?

Methodological Answer:

  • Bonding Evolution Theory (BET) : Track ELF basin populations along IRC paths. For example, six-phase bonding changes (e.g., pseudoradical center formation at C1/C2) confirm non-concerted mechanisms .
  • Geometric criteria : Measure bond lengths at TSs (e.g., C–C distances >2.0 Å indicate early TSs). Synchronous bond formation (e.g., C1–C3 and C2–C6 at 2.20 Å) supports concerted pathways .
  • Kinetic vs. thermodynamic control : Compare activation energies (ΔG‡) and exothermicity (ΔH). For example, lower ΔG‡ for naphthalene vs. benzene (16.3 vs. 18.7 kcal/mol) reflects aromaticity loss .

Q. What methodological approach is optimal for tracking bonding evolution during DA reactions of this compound?

Methodological Answer:

  • ELF along IRC : Analyze 198 nuclear configurations to map basin depopulation/merging (e.g., V(C1,C2) merging at 3.21 e) and pseudoradical center formation .
  • Phase classification : Divide bonding changes into phases (I–VI) to identify critical steps (e.g., Phase III: maximum GEDT and TS energy) .
  • Visualization tools : Use ParaView (ELF isosurfaces) and GaussView (attractor positions) to illustrate electron redistribution .

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